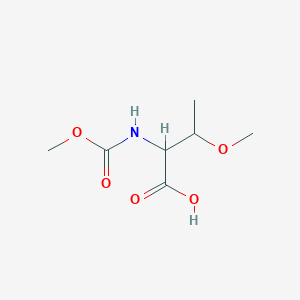
N-(methoxycarbonyl)-O-methyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(methoxycarbonyl)-O-methyl-L-threonine, also known as (2S,3R)-3-methoxy-2-[(methoxycarbonyl)amino]butanoic acid, is a chemical compound with the molecular formula C7H13NO5 and a molecular weight of approximately 191.18 g/mol . This compound is characterized by its methoxy and methoxycarbonylamino functional groups attached to a butanoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonine typically involves the protection of functional groups and subsequent coupling reactionsThe reaction conditions often involve the use of protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and coupling strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
N-(methoxycarbonyl)-O-methyl-L-threonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(methoxycarbonyl)-O-methyl-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonylamino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(Methoxycarbonyl)-O-methyl-L-threonine: Similar in structure but with different stereochemistry.
3-(Methoxymethoxy)butanoic acid: Lacks the methoxycarbonylamino group but shares the methoxy and butanoic acid moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds .
特性
分子式 |
C7H13NO5 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
3-methoxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10) |
InChIキー |
PAISMPKJXOZRKI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-chloro-1H-benzoimidazol-2-yl)-propyl]methyl-amine](/img/structure/B8545853.png)


![(2-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine](/img/structure/B8545877.png)
![2-[2-(Acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B8545889.png)
![4-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)-2-nitrophenol](/img/structure/B8545896.png)






![ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8545950.png)
![1-[3-(Piperidin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B8545953.png)
